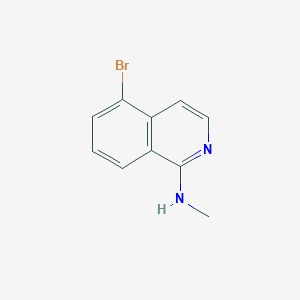

5-Bromo-N-methylisoquinolin-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

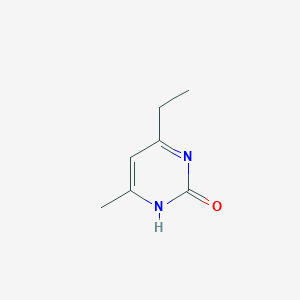

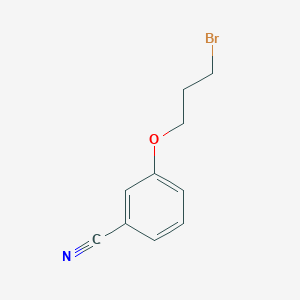

5-Bromo-N-methylisoquinolin-1-amine is a chemical compound with the CAS Number: 1330755-83-3 . It has a molecular weight of 237.1 and is typically available in powder form .

Synthesis Analysis

The synthesis of amines like 5-Bromo-N-methylisoquinolin-1-amine can be achieved through various methods such as reduction of nitriles or amides, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, and reductive amination of aldehydes or ketones .Molecular Structure Analysis

The InChI code for 5-Bromo-N-methylisoquinolin-1-amine is1S/C10H9BrN2/c1-12-10-8-3-2-4-9 (11)7 (8)5-6-13-10/h2-6H,1H3, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

5-Bromo-N-methylisoquinolin-1-amine is a powder that is stored at room temperature .Applications De Recherche Scientifique

Applications in Synthesis and Drug Development

Palladium-catalyzed Aminations for Synthesis : Wang et al. (2003) explored the rapid preparation of 1-aminonaphthalenes and 5- and 8-aminoquinolines from aryl bromides, including 5-bromo-8-cyanoquinoline, under microwave conditions. This process demonstrated improvements in yields for quinoline substrates and presents a valuable method in the synthesis of complex amines, potentially including 5-Bromo-N-methylisoquinolin-1-amine (Wang, Magnin, & Hamann, 2003).

PARP Inhibitors for Therapeutic Applications : Woon et al. (2013) discussed synthetic routes to 3-substituted analogs of 5-Aminoisoquinolin-1-one (5-AIQ), a water-soluble lead compound targeting Poly(ADP-ribose)polymerase-1 (PARP-1). The study highlights the importance of isoquinolin-1-ones in drug design, which could extend to derivatives like 5-Bromo-N-methylisoquinolin-1-amine (Woon et al., 2013).

Ligand Binding Affinity and Selectivity : Fan et al. (2011) examined structural modifications in the amine portion of substituted aminobutyl-benzamides, focusing on ligand binding affinity and selectivity for σ1 and σ2 receptors. The findings provide insights into the impact of nitrogen's location within a constrained ring on binding affinity, which may be relevant for studying compounds like 5-Bromo-N-methylisoquinolin-1-amine (Fan, Lever, & Lever, 2011).

Applications in Chemistry and Material Science

Isoquinoline Derivatives Synthesis : Armengol et al. (2000) discussed the synthesis of bromo-7-methoxyisoquinoline through the Pomeranz-Fritsch ring synthesis, indicating the potential of such methods in creating derivatives like 5-Bromo-N-methylisoquinolin-1-amine (Armengol, Helliwell, & Joule, 2000).

Synthesis of Cytotoxic Compounds : Tsotinis et al. (2007) described the facile synthesis of C4-substituted isoquinolines, which showed cytotoxic activity in tumor cell lines. This demonstrates the potential medicinal applications of isoquinoline derivatives, such as 5-Bromo-N-methylisoquinolin-1-amine in cancer research (Tsotinis, Zouroudis, Moreau, & Roussakis, 2007).

Safety and Hazards

Propriétés

IUPAC Name |

5-bromo-N-methylisoquinolin-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-12-10-8-3-2-4-9(11)7(8)5-6-13-10/h2-6H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBRTYYWVUAOSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC2=C1C=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-N-methylisoquinolin-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Azepan-1-yl-2-oxoethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2412310.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2412313.png)

![2-chloro-N-{4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}pyridine-3-sulfonamide](/img/structure/B2412315.png)

![N-(4-chlorophenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2412319.png)

![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2412321.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2412324.png)

![1-{5-[(Dimethylhydrazin-1-ylidene)methyl]furan-2-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B2412331.png)